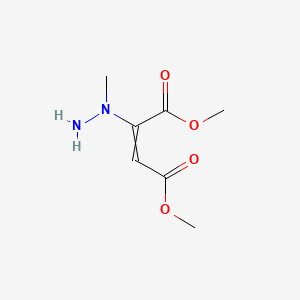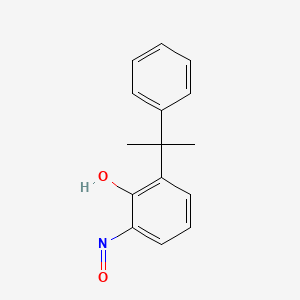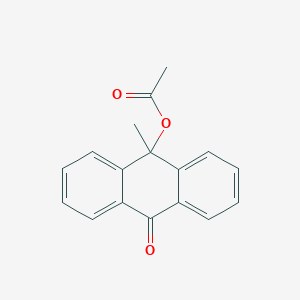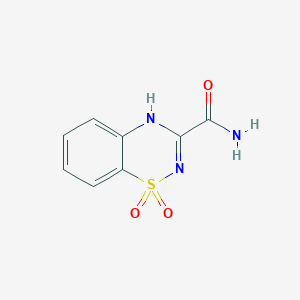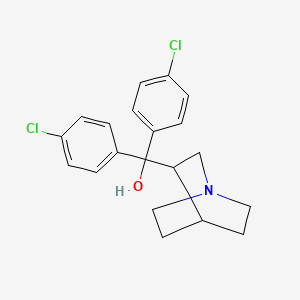
alpha,alpha-Bis(p-chlorophenyl)-3-quinuclidinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha,alpha-Bis(p-chlorophenyl)-3-quinuclidinemethanol: is a chemical compound known for its unique structure and properties It is a derivative of quinuclidine, a bicyclic amine, and features two p-chlorophenyl groups attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha-Bis(p-chlorophenyl)-3-quinuclidinemethanol typically involves the reaction of quinuclidine with p-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the aldehyde group to a hydroxyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: alpha,alpha-Bis(p-chlorophenyl)-3-quinuclidinemethanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: alpha,alpha-Bis(p-chlorophenyl)-3-quinuclidinemethanol is used as an intermediate in the synthesis of other complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its interaction with biological macromolecules and its impact on cellular pathways .
Medicine: The compound has shown potential in medicinal chemistry for the development of new therapeutic agents. Its structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in the manufacture of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of alpha,alpha-Bis(p-chlorophenyl)-3-quinuclidinemethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Dichlorodiphenyltrichloroethane (DDT): A well-known insecticide with a similar structural motif.
Dichlorodiphenyldichloroethylene (DDE): A breakdown product of DDT with similar properties.
Dichlorodiphenyldichloroethane (DDD): Another related compound with insecticidal properties.
Uniqueness: alpha,alpha-Bis(p-chlorophenyl)-3-quinuclidinemethanol is unique due to its quinuclidine core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
57734-82-4 |
|---|---|
Molecular Formula |
C20H21Cl2NO |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl-bis(4-chlorophenyl)methanol |
InChI |
InChI=1S/C20H21Cl2NO/c21-17-5-1-15(2-6-17)20(24,16-3-7-18(22)8-4-16)19-13-23-11-9-14(19)10-12-23/h1-8,14,19,24H,9-13H2 |
InChI Key |
NEZSCPUXWGRDFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)C(C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide](/img/structure/B14610070.png)
![2-[(E)-Octyldiazenyl]propan-2-ol](/img/structure/B14610071.png)
![N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14610072.png)
![2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride](/img/structure/B14610078.png)
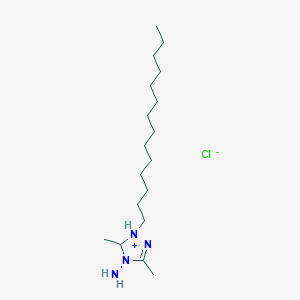
![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2-peroxol](/img/structure/B14610089.png)
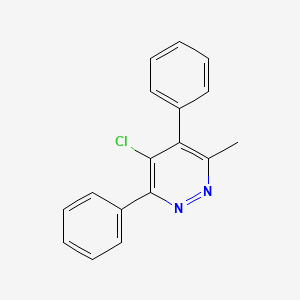
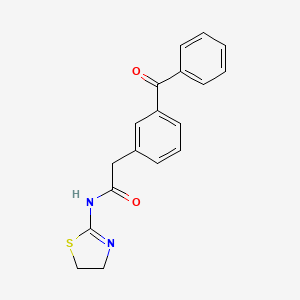
![2-[1-(4-Nitrophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14610107.png)

